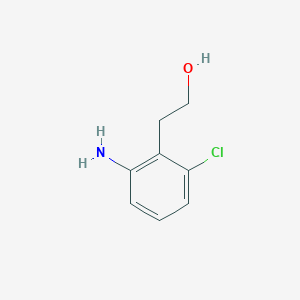

2-(2-Amino-6-chlorophenyl)ethanol

説明

- 2-(2-Amino-6-chlorophenyl)ethanol is a compound of interest in synthetic chemistry and pharmacology. It has applications in the synthesis of various pharmaceutical intermediates.

Synthesis Analysis

Synthesis Methods

Various methods for synthesizing chlorophenyl ethanol derivatives have been explored. For instance, Yang Lirong (2007) discusses the synthesis of 2-(4-Chlorophenyl)ethanol through esterification and reduction, achieving over 95% yield under specific reaction conditions (Yang Lirong, 2007).

Biocatalytic Approaches

Studies like that by Ni et al. (2012) have explored the asymmetric reduction of chlorophenyl ethanones using microbial cells, achieving high yields and enantiomeric excesses (Ni, Zhang, & Sun, 2012).

Molecular Structure Analysis

- X-ray crystallography and NMR spectroscopy are common techniques used to characterize the molecular structure of chlorophenyl ethanol derivatives. For example, the study on mononuclear zinc(II) complexes provides insights into the structural features of related compounds (Habbadi et al., 1998).

Chemical Reactions and Properties

Reactivity

Studies like that by Castro et al. (2003) investigate the kinetics and mechanisms of reactions involving similar phenyl carbonates, providing insights into the reactivity of chlorophenyl ethanol compounds (Castro et al., 2003).

Catalysis

Research on amino alcohol ligands used in asymmetric catalysis, such as that by Reinheimer et al. (2012), can be relevant for understanding the catalytic applications of chlorophenyl ethanol derivatives (Reinheimer, Hickman, Moretti, Ouyang, Kantardjieff, & Johnson, 2012).

Physical Properties Analysis

- The physical properties, such as solubility, melting point, and boiling point, can be inferred from studies focusing on similar chlorophenyl compounds. For instance, research on the crystalline structures of related compounds provides valuable data on physical characteristics (Percino et al., 2008).

Chemical Properties Analysis

- Chemical properties, including acidity, basicity, and reactivity with other chemical groups, can be deduced from studies like that by Tanaka et al. (1989), which investigates transformations of related compounds under various conditions (Tanaka, Yasuo, Aizawa, & Torii, 1989).

科学的研究の応用

Pharmaceutical Intermediate Synthesis :

- (R)-2-chloro-1-(m-chlorophenyl)ethanol, a key chiral intermediate for the preparation of beta 3-adrenergic receptor agonists, can be prepared with high enantiomeric excess using Lipozyme TL IM-catalyzed second resolution (Shiwen Xia, Hui Lin, & Yongzheng Chen, 2012).

- Synthesis of structural isomers of β2 agonists Clenproperol and Clenpenterol involves the use of similar compounds (M. Glushkova, S. V. Popkov, & A. M. Martsynkevich, 2020).

- Efficient production of (R)-2-chloro-1-(3, 4-difluorophenyl) ethanol as a pharmaceutical intermediate is enhanced by single mutations of ketoreductase ChKRED20 (F. Zhao, Yan Liu, Xiaoqiong Pei, Chaohong Guo, & Zhong-Liu Wu, 2017).

Biochemical Research :

- Optically active β-amino alcohols, including compounds like 2-(2-Amino-6-chlorophenyl)ethanol, are synthesized with high enantiomeric excesses and yields for biochemical applications (Zhou Xu, Songlei Zhu, Yongmin Liu, Ling He, Zhicong Geng, & Yawen Zhang, 2010).

Wastewater Treatment :

- Catalytic dechlorination of 1-(2-chlorophenyl) ethanol by Pd/Fe bimetal can reduce toxicological effects and enhance wastewater treatment performance (H. Zhou, Shang-chen Wang, & G. Sheng, 2010).

Other Applications :

- Antimicrobial activity: Certain synthesized compounds related to 2-(2-Amino-6-chlorophenyl)ethanol show moderate antimicrobial activity (P. Sah, Pratibha Bidawat, M. Seth, & Chandra Prakash Gharu, 2014).

- Anticancer research: The synthesis of various compounds structurally related to 2-(2-Amino-6-chlorophenyl)ethanol has implications in anticancer research (K. Popat, V. Kachhadia, K. Nimavat, & H. Joshi, 2005).

Safety And Hazards

特性

IUPAC Name |

2-(2-amino-6-chlorophenyl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClNO/c9-7-2-1-3-8(10)6(7)4-5-11/h1-3,11H,4-5,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVBOKNRVNJCKRR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)CCO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60351904 | |

| Record name | 2-(2-amino-6-chlorophenyl)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60351904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Amino-6-chlorophenyl)ethanol | |

CAS RN |

100376-53-2 | |

| Record name | 2-(2-amino-6-chlorophenyl)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60351904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[1,1'-Biphenyl]-4-ol, 4'-(1,1-dimethylethyl)-](/img/structure/B25776.png)

![Thiourea,N-[(dimethylamino)methyl]-](/img/structure/B25784.png)

![Pentanoic acid, 5-[(6-amino-1,2,3,4-tetrahydro-1,3-dimethyl-2,4-dioxo-5-pyrimidinyl)amino]-5-oxo-](/img/structure/B25794.png)